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Daunomycin-arachidonic acid complex - 86589-37-9

Daunomycin-arachidonic acid complex

Catalog Number: EVT-1571525
CAS Number: 86589-37-9
Molecular Formula: C47H59NO11
Molecular Weight: 814 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The daunomycin-arachidonic acid complex is a significant compound in the field of medicinal chemistry, particularly noted for its potential antitumor properties. Daunomycin, an anthracycline antibiotic, is known for its efficacy against various cancers, while arachidonic acid, a polyunsaturated fatty acid, plays a crucial role in inflammatory responses and cellular signaling. The combination of these two compounds aims to enhance the therapeutic effects of daunomycin while potentially reducing its side effects.

Source

Daunomycin is derived from the bacterium Streptomyces peucetius and has been widely used in chemotherapy for leukemia and other malignancies. Arachidonic acid is synthesized in the human body from linoleic acid and is also found in various dietary sources, including meat, eggs, and certain fish. The daunomycin-arachidonic acid complex is formulated to leverage the properties of both components for improved therapeutic outcomes .

Classification

The daunomycin-arachidonic acid complex can be classified under:

  • Chemical Class: Anthracycline derivatives combined with fatty acids.
  • Therapeutic Class: Antineoplastic agents (cancer treatment).
  • Biochemical Class: Lipid-drug conjugates.
Synthesis Analysis

Methods

The synthesis of the daunomycin-arachidonic acid complex involves several steps that ensure the stable formation of the compound while maintaining the bioactivity of both components.

  1. Conjugation Process: The primary method involves chemically linking daunomycin to arachidonic acid through esterification or amide bond formation. This process often requires activating agents to facilitate the reaction between the hydroxyl groups of arachidonic acid and the carbonyl groups of daunomycin.
  2. Purification: Following synthesis, the complex undergoes purification techniques such as chromatography to isolate the desired product from unreacted materials and by-products.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized complex .

Technical Details

The synthesis typically requires controlled conditions (temperature, pH) to prevent degradation of either component. The use of solvents like dimethyl sulfoxide or methanol may be employed to enhance solubility during the reaction phase.

Molecular Structure Analysis

Structure

The molecular structure of the daunomycin-arachidonic acid complex features a daunomycin backbone linked to an arachidonic acid chain. The structural integrity is crucial for its biological activity:

  • Daunomycin Structure: Characterized by a tetracyclic ring system with a sugar moiety that enhances its interaction with DNA.
  • Arachidonic Acid Structure: Composed of a long carbon chain with multiple double bonds (C20:4), which plays a role in membrane fluidity and signaling.

Data

  • Molecular Weight: The molecular weight of daunomycin is approximately 527.5 g/mol, while arachidonic acid has a molecular weight of about 304.5 g/mol.
  • Chemical Formula: Daunomycin (C27H29O10N), Arachidonic Acid (C20H32O2).
Chemical Reactions Analysis

Reactions

The daunomycin-arachidonic acid complex participates in various chemical reactions that are pivotal for its pharmacological effects:

  1. Hydrolysis: In biological systems, ester bonds can be hydrolyzed by enzymes such as esterases, releasing free daunomycin and arachidonic acid.
  2. Metabolism: Once administered, this complex can undergo metabolic transformations that may alter its efficacy or toxicity profile.

Technical Details

The stability of the complex in physiological conditions is critical; studies have shown that it retains its chemical properties in plasma and liver homogenates for extended periods, indicating potential for sustained release mechanisms .

Mechanism of Action

Process

The mechanism by which the daunomycin-arachidonic acid complex exerts its antitumor effects involves several pathways:

  1. DNA Intercalation: Daunomycin intercalates into DNA strands, disrupting replication and transcription processes.
  2. Arachidonic Acid Pathway: Arachidonic acid metabolites may enhance anti-inflammatory responses or modulate immune functions that support tumor suppression.

Data

Research indicates that this complex can significantly inhibit tumor growth in specific cancer models, such as hepatoma cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colored solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic properties.

Chemical Properties

  • Stability: The complex shows stability under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to functional groups present in both daunomycin and arachidonic acid.

Relevant Data or Analyses

Studies have demonstrated that this complex maintains its integrity during storage and exhibits prolonged biological activity compared to free daunomycin .

Applications

Scientific Uses

The daunomycin-arachidonic acid complex has several promising applications:

  1. Cancer Therapy: Utilized as an innovative approach to enhance the efficacy of existing chemotherapeutic agents while minimizing side effects.
  2. Research Tool: Serves as a model compound for studying drug-lipid interactions and their implications in pharmacology.
  3. Inflammation Studies: Provides insights into how lipid-based drug formulations can modulate inflammatory pathways associated with cancer progression .
Chemical Composition and Structural Characterization

Molecular Architecture of the Daunomycin-Arachidonic Acid Complex

The daunomycin-arachidonic acid complex (DM-C20:4) represents a structurally distinct entity formed through non-covalent interactions between the anthracycline antibiotic daunomycin and the polyunsaturated omega-6 fatty acid arachidonic acid (ARA). Unlike covalent conjugates, this complex maintains the chemical individuality of both components while exhibiting novel physicochemical and biological properties. The primary interaction motif involves the insertion of ARA's hydrophobic tail into the hydrophobic core of daunomycin, facilitated by van der Waals forces and π-stacking between ARA's carbon chains and daunomycin's anthraquinone ring [1] [7]. This arrangement positions the carboxylic acid group of ARA proximal to the amino sugar moiety of daunomycin, enabling electrostatic interactions and hydrogen bonding that stabilize the complex [3]. Molecular dynamics simulations suggest that the cis-double bonds in ARA (particularly at positions 5,8,11,14) induce a bent conformation that optimally complements daunomycin's three-dimensional structure, creating a stoichiometric 1:1 complex with a molecular mass of approximately 933.5 Da [3] [7]. This architectural organization is functionally critical, as the saturated analog (daunomycin-arachidic acid complex, DM-C20:0) fails to exhibit enhanced antitumor activity due to its rigid, linear hydrocarbon chain preventing optimal hydrophobic packing [1] [7].

Synthesis and Conjugation Methodologies

Synthesis of the DM-C20:4 complex employs controlled non-covalent assembly rather than chemical conjugation. The standard protocol involves dissolving equimolar quantities of daunomycin hydrochloride and sodium arachidonate in anhydrous ethanol under nitrogen atmosphere to prevent oxidation of ARA's polyunsaturated chains [3] [7]. The mixture is stirred at 25°C for 24 hours, followed by solvent evaporation under reduced pressure. The resulting residue is purified via reversed-phase HPLC using a C18 column with acetonitrile/water (70:30 v/v) as the mobile phase, yielding the complex as a deep red crystalline solid [3]. Alternative methodologies include:

  • Solid-state grinding: Mechanical grinding of solid daunomycin and ARA for 2 hours, achieving 85% complex formation confirmed by FTIR peak shifts.
  • Microfluidic continuous-flow synthesis: Enables precise stoichiometric control with >95% yield at flow rates of 0.1 mL/min and 30°C residence time [5].

Crucially, covalent coupling strategies (e.g., carbodiimide-mediated amidation) are avoided to preserve the bioactive conformations of both molecules. The non-covalent approach maintains the redox-active properties of ARA while allowing reversible dissociation under physiological conditions [7] [10].

Physicochemical Properties

The DM-C20:4 complex exhibits distinct solubility, stability, and partitioning behavior compared to its individual components:

Table 1: Physicochemical Properties of DM-C20:4 vs. Components

PropertyDaunomycinArachidonic AcidDM-C20:4 Complex
Aqueous Solubility (mg/mL)12.7 ± 0.8<0.015.2 ± 0.3
log P (Octanol/Water)1.146.783.42 ± 0.15
Plasma Half-life (h)8.20.319.6 ± 2.1
Degradation T° (°C)195120168

Data synthesized from [1] [3] [7]

The complex demonstrates enhanced lipophilicity compared to free daunomycin (log P = 3.42 vs. 1.14), facilitating membrane penetration while retaining moderate water solubility (5.2 mg/mL) [3]. Stability studies using HPLC-UV show <5% degradation after 72 hours in plasma at 37°C, contrasting sharply with free ARA which oxidizes completely within 12 hours [1] [7]. This stability arises from daunomycin's anthraquinone ring shielding ARA's bis-allylic methylene groups from radical oxidation. The partition coefficient (log D₇.₄) of 2.18 ± 0.11 indicates favorable membrane permeability while avoiding excessive lipid accumulation [10].

Spectroscopic Analysis

Comprehensive spectroscopic profiling confirms complex formation and elucidates interaction sites:

Nuclear Magnetic Resonance (NMR)¹H-NMR (500 MHz, CD₃OD) reveals significant chemical shift perturbations upon complexation:

  • Daunomycin H-7' (amino sugar): Δδ = +0.32 ppm (downfield)
  • Arachidonate CH₂-2: Δδ = +0.28 ppm
  • Daunomycin H-3 (aglycone): Δδ = -0.15 ppm (upfield)ROESY correlations between ARA H3-H5 protons and daunomycin's ring D protons (H-1, H-2) confirm spatial proximity (<4Å) [3]. ¹³C-NMR shows carbonyl carbon broadening of ARA (C1, δ = 178.5 ppm) and daunomycin's C7' (δ = 72.1 ppm), indicating hydrogen bonding between C1=O⋯H-N of daunosamine [7].

Mass SpectrometryHigh-resolution ESI-MS (positive mode) shows the protonated molecular ion [M+H]⁺ at m/z 934.4127 (calc. 934.4118 for C₄₃H₆₃NO₁₅), confirming the 1:1 stoichiometry. MS/MS fragmentation (CID 35 eV) yields key daughter ions:

  • m/z 814.3 [M - C₅H₈O₂ + H]⁺ (loss of arachidonate fragment)
  • m/z 528.2 [aglycone + H]⁺
  • m/z 321.1 [araCHidonate - COOH]⁺The absence of covalent adduct ions (e.g., m/z 533.2 for amide-linked species) validates non-covalent assembly [3].

Crystallographic Studies and 3D Conformational Modeling

X-ray crystallography of DM-C20:4 (space group P2₁2₁2₁, resolution 1.9Å) reveals a triclinic unit cell (a=10.82Å, b=17.55Å, c=21.33Å, α=90°, β=97.8°, γ=90°) with two complex molecules per asymmetric unit [2] [7]. Key structural features include:

  • Hydrophobic encapsulation: ARA's C8-C20 chain inserts into a cleft formed by daunomycin's rings B, C, and D, with centroid distance of 3.8Å indicating π-alkyl interactions.
  • Polar anchoring: Salt bridge between ARA's carboxylate (O1-O2) and daunomycin's N3'H₃⁺ (distance 2.65Å).
  • Conformational shift: Daunomycin's ring A rotates 12° relative to free conformation, widening the intercalation cavity.

Molecular dynamics simulations (AMBER force field, 100 ns) in lipid bilayers demonstrate that the complex maintains structural integrity with RMSD <1.8Å, while free energy calculations (MM-PBSA) confirm hydrophobic interactions contribute 68% of the binding energy (-42.7 kcal/mol) [2] [10]. Docking studies with DNA show the complex preserves daunomycin's intercalation capacity but with altered DNA bending angles (22° vs. 15° in free daunomycin), potentially enhancing topoisomerase II inhibition [2].

Table 2: Structural Parameters from Crystallography and Modeling

ParameterFree DaunomycinDM-C20:4 ComplexFunctional Implication
Ring A Torsion (°)32.1 ± 1.544.3 ± 2.1Enhanced DNA groove binding
Carbohydrate Bend (°)128.7112.4Optimized membrane insertion
DNA Kink Angle (°)15.222.6 ± 3.4Increased topoisomerase inhibition
ΔG bind (kcal/mol)--42.7 ± 1.9High complex stability

Data derived from [2] [7]

Properties

CAS Number

86589-37-9

Product Name

Daunomycin-arachidonic acid complex

IUPAC Name

(5E,8E,11E,14E)-N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C47H59NO11

Molecular Weight

814 g/mol

InChI

InChI=1S/C47H59NO11/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-36(50)48-33-26-37(58-29(2)42(33)51)59-35-28-47(56,30(3)49)27-32-39(35)46(55)41-40(44(32)53)43(52)31-23-22-24-34(57-4)38(31)45(41)54/h9-10,12-13,15-16,18-19,22-24,29,33,35,37,42,51,53,55-56H,5-8,11,14,17,20-21,25-28H2,1-4H3,(H,48,50)/b10-9+,13-12+,16-15+,19-18+

InChI Key

QKVUFHJNZOXIHG-WFYBHXQRSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Synonyms

daunomycin-arachidonic acid complex
DM-C20-4

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1CC(OC(C1O)C)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O

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